molecular formula C12H18BrO2P B14378824 Ethyl benzyl(3-bromopropyl)phosphinate CAS No. 89915-83-3

Ethyl benzyl(3-bromopropyl)phosphinate

Cat. No.: B14378824
CAS No.: 89915-83-3
M. Wt: 305.15 g/mol
InChI Key: BJQNLADGEGPYFX-UHFFFAOYSA-N
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Description

Ethyl benzyl(3-bromopropyl)phosphinate is an organophosphorus compound with the molecular formula C10H14BrO2P. This compound is characterized by the presence of a phosphinate group bonded to an ethyl group, a benzyl group, and a 3-bromopropyl group. It is a versatile compound used in various chemical reactions and has applications in multiple scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl benzyl(3-bromopropyl)phosphinate can be synthesized through the reaction of ethyl phosphonochloridate with benzylmagnesium chloride, followed by the addition of 3-bromopropyl bromide. The reaction typically occurs under anhydrous conditions and requires the use of a suitable solvent such as tetrahydrofuran (THF). The reaction mixture is stirred at room temperature, and the product is purified through distillation or recrystallization .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the compound meets industrial standards. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl benzyl(3-bromopropyl)phosphinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the phosphinate group to phosphine.

    Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be employed.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Phosphines.

    Substitution: Various substituted phosphinates depending on the nucleophile used.

Scientific Research Applications

Ethyl benzyl(3-bromopropyl)phosphinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl benzyl(3-bromopropyl)phosphinate involves its interaction with molecular targets through its phosphinate group. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to the inhibition or activation of specific biochemical pathways. The bromine atom in the 3-bromopropyl group can participate in free radical reactions, further enhancing the compound’s reactivity .

Comparison with Similar Compounds

Ethyl benzyl(3-bromopropyl)phosphinate can be compared with other similar compounds such as:

    Diethyl (3-bromopropyl)phosphonate: Similar structure but lacks the benzyl group.

    Ethyl phenylphosphinate: Contains a phenyl group instead of the benzyl and 3-bromopropyl groups.

    Ethyl diphenylphosphinate: Contains two phenyl groups instead of the benzyl and 3-bromopropyl groups.

Properties

CAS No.

89915-83-3

Molecular Formula

C12H18BrO2P

Molecular Weight

305.15 g/mol

IUPAC Name

[3-bromopropyl(ethoxy)phosphoryl]methylbenzene

InChI

InChI=1S/C12H18BrO2P/c1-2-15-16(14,10-6-9-13)11-12-7-4-3-5-8-12/h3-5,7-8H,2,6,9-11H2,1H3

InChI Key

BJQNLADGEGPYFX-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CCCBr)CC1=CC=CC=C1

Origin of Product

United States

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